molecular formula C13H9N3O2 B599529 2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one CAS No. 155513-82-9

2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one

Cat. No. B599529
M. Wt: 239.234
InChI Key: YCWSFKYJIXIYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a heterocyclic compound with an intriguing structure. It belongs to the quinazolinone family, which has garnered significant attention due to its diverse pharmacological properties. Quinazolinones exhibit activities such as antioxidant, antifungal, antiviral, anticancer, antimicrobial, and anti-Alzheimer’s effects . The core quinazolinone structure has been widely explored for its medicinal significance.


Synthesis Analysis

  • Azo Quinazolinones : These are obtained from azo-benzo[d][1,3]oxazin-4-one using freshly fused sodium acetate in acetic acid .

Molecular Structure Analysis

The molecular formula of 2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one suggests a complex arrangement of atoms. Its 1H-NMR spectrum reveals characteristic peaks corresponding to various functional groups :


Physical And Chemical Properties Analysis

  • Antioxidant Activity : Evaluate its DPPH radical scavenging ability .

properties

IUPAC Name

2-(2-methylphenyl)pyrazino[2,3-d][1,3]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c1-8-4-2-3-5-9(8)12-16-11-10(13(17)18-12)14-6-7-15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWSFKYJIXIYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=NC=CN=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704571
Record name 2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one

CAS RN

155513-82-9
Record name 2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.